

# Application Notes and Protocols for Trp-601 in Mouse Models

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## Compound of Interest

Compound Name: Trp-601

Cat. No.: B1681600

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Note to the Reader: Initial searches for "**Trp-601**" have revealed two distinct compounds sharing this designation in scientific literature. To provide a comprehensive and accurate resource, these application notes are divided into two sections, each dedicated to one of the identified molecules:

- Part 1: **Trp-601** (Caspase Inhibitor) for applications in neuroprotection research.
- Part 2: TERN-601 (GLP-1 Receptor Agonist) for applications in metabolic disease research, such as obesity and diabetes.

Researchers should verify the specific compound relevant to their work.

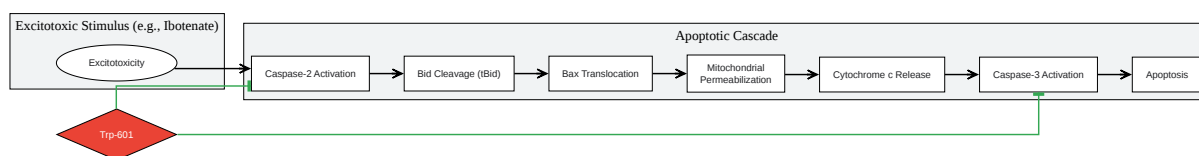
## Part 1: Trp-601 (Caspase Inhibitor) for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals in neuroscience.

Introduction: **Trp-601** is an irreversible pentapeptide-based inhibitor of group II caspases, with potent activity against caspase-2 and caspase-3. These caspases are key mediators of apoptotic cell death. In preclinical studies, **Trp-601** has demonstrated neuroprotective effects in models of neonatal brain injury, making it a valuable tool for investigating the role of caspase-mediated apoptosis in neurological disorders.<sup>[1][2]</sup>

## Signaling Pathway of Trp-601 in Neuroprotection

**Trp-601** exerts its neuroprotective effects by inhibiting the apoptotic cascade. In models of excitotoxicity, excessive glutamate receptor activation leads to a cascade of events culminating in neuronal cell death. **Trp-601** intervenes by blocking the activation of caspase-2, an initiator caspase, and caspase-3, an executioner caspase. This inhibition prevents the cleavage of downstream substrates, such as Bid, and reduces the release of pro-apoptotic factors from the mitochondria, ultimately preserving neuronal integrity.[2]



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Caption: Signaling pathway illustrating the neuroprotective mechanism of **Trp-601**.

## Experimental Protocols

### Mouse Model of Excitotoxic Brain Injury

This protocol describes the induction of excitotoxic brain injury in neonatal mice using ibotenate, a glutamate receptor agonist.[3][4][5][6][7]

- Animals: 5-day-old mouse pups (e.g., C57BL/6).
- Procedure:
  - Anesthetize the mouse pup using cryoanesthesia (hypothermia).
  - Secure the pup in a stereotaxic apparatus adapted for neonates.
  - Inject ibotenate intracerebrally. The specific coordinates and volume will depend on the target brain region. For example, a unilateral injection into the parenchyma can be

performed.

- Allow the pup to recover on a warming pad before returning to the dam.

### Administration of **Trp-601**

- **Vehicle Preparation:** While the exact vehicle used in all published studies is not consistently detailed, a common approach for similar peptide-based inhibitors is to dissolve **Trp-601** in a minimal amount of dimethyl sulfoxide (DMSO) and then dilute it to the final concentration with sterile phosphate-buffered saline (PBS) or saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid toxicity.
- **Administration:** Administer **Trp-601** via intraperitoneal (i.p.) injection.
- **Dosage:** A dose of 1 mg/kg has been shown to be effective.[\[8\]](#)
- **Timing:** **Trp-601** can be administered either as a pretreatment before the excitotoxic insult or post-insult to evaluate its therapeutic window.[\[8\]](#)

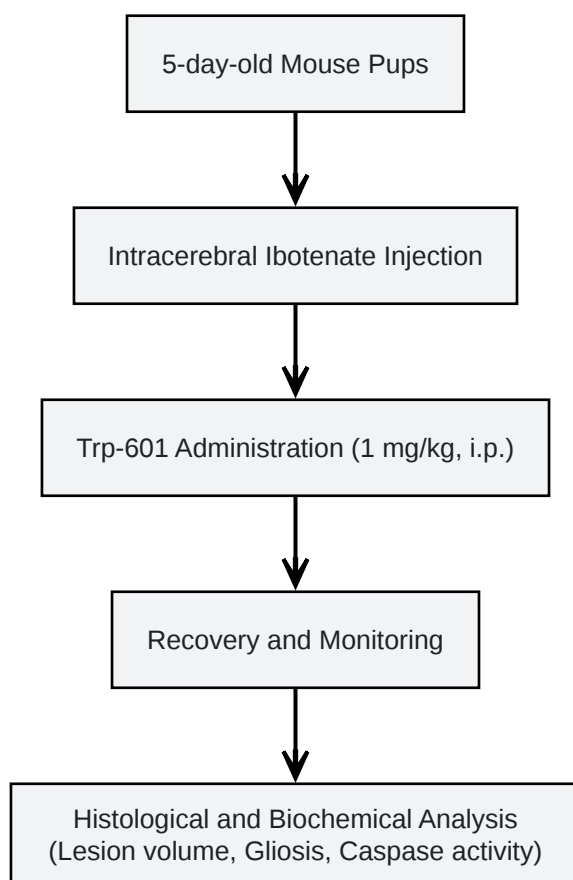
## Data Presentation

Table 1: Quantitative Data for **Trp-601** in a Neonatal Mouse Model of Excitotoxic Brain Injury

Parameter	Vehicle Control	Trp-601 (1 mg/kg)
Lesion Volume (mm <sup>3</sup> )	Mean ± SEM	Reduced Mean ± SEM
Microgliosis (cell density)	Mean ± SEM	Reduced Mean ± SEM
Astrogliosis (cell density)	Mean ± SEM	Reduced Mean ± SEM
Group II Caspase Activity	Mean ± SEM	Reduced Mean ± SEM

Note: This table is a representative summary based on published findings. Actual values will vary depending on the specific experimental conditions.

## Experimental Workflow



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Caption: Experimental workflow for evaluating **Trp-601** in a mouse model.

## Part 2: TERN-601 (GLP-1 Receptor Agonist) for Metabolic Studies

Audience: Researchers, scientists, and drug development professionals in metabolic diseases.

Introduction: TERN-601 is a potent, orally available, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[9][10][11] GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis and appetite regulation. TERN-601 is being investigated as a potential therapeutic for obesity and type 2 diabetes.[11][12][13][14] Preclinical studies in humanized GLP-1R mouse models are essential to evaluate its efficacy and mechanism of action.[15][16][17]

## Experimental Protocols

## Animal Model: Humanized GLP-1R Mice

Due to species differences in GLP-1R, mouse models where the murine Glp1r gene is replaced with the human GLP1R gene are recommended for evaluating human-specific GLP-1R agonists like TERN-601.[\[18\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Strains: B6-hGLP-1R, genO-hGLP-1R, or similar models are commercially available.[\[18\]](#)[\[15\]](#)[\[16\]](#)
- Housing: Mice should be housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum, unless otherwise specified by the experimental protocol.

## Administration of TERN-601

- Vehicle Preparation: A common vehicle for oral gavage of small molecules is a suspension in 0.5% carboxymethylcellulose (CMC) in water.
- Administration: Administer TERN-601 via oral gavage.
- Dosage: Doses ranging from 0.3 mg/kg to 60 mg/kg have been used in preclinical studies to evaluate dose-dependent effects.

## Key Experiments

### 1. Intraperitoneal Glucose Tolerance Test (IPGTT)[\[19\]](#)[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

- Purpose: To assess glucose clearance and the effect of TERN-601 on glucose homeostasis.
- Procedure:
  - Fast mice for 6-16 hours (overnight fasting is common).[\[19\]](#)[\[21\]](#)[\[22\]](#)
  - Administer TERN-601 or vehicle orally at the desired time point before the glucose challenge.
  - Measure baseline blood glucose from the tail vein (t=0).

- Inject a sterile glucose solution (e.g., 2 g/kg) intraperitoneally.[19]
- Measure blood glucose at various time points post-injection (e.g., 15, 30, 60, 90, and 120 minutes).[19][20][21]

## 2. Food Intake Measurement[24][25][26][27][28]

- Purpose: To evaluate the effect of TERN-601 on appetite and food consumption.
- Procedure:
  - Individually house mice for accurate measurement.
  - Fast mice for a predetermined period (e.g., 18 hours).[24]
  - Administer TERN-601 or vehicle orally.
  - Provide a pre-weighed amount of food.
  - Measure the remaining food at specific time points (e.g., 1, 2, 4, 6, and 24 hours) to calculate cumulative food intake.[24]

## 3. Gastric Emptying Assay[29][30][31][32][33]

- Purpose: To assess the effect of TERN-601 on the rate of gastric emptying.
- Procedure:
  - Fast mice overnight.
  - Administer TERN-601 or vehicle orally.
  - After a set time, administer a non-absorbable meal containing a marker, such as acetaminophen (paracetamol).[29][30]
  - Collect blood samples at various time points after the meal.
  - Measure the plasma concentration of acetaminophen. A delayed and lower peak concentration indicates slowed gastric emptying.

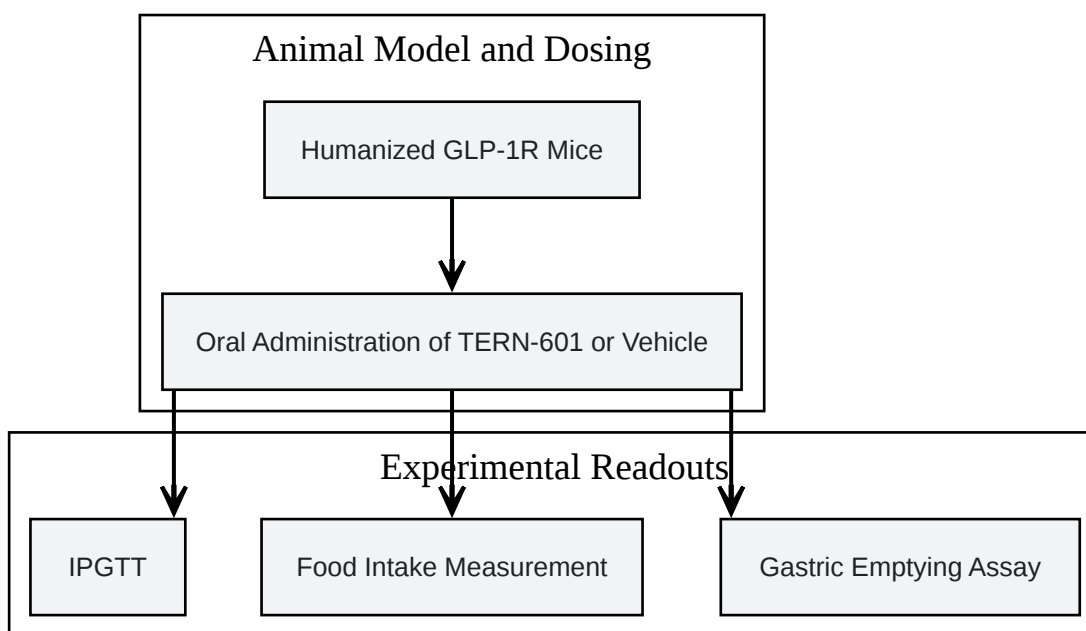
Data Presentation

Table 2: Quantitative Data for TERN-601 in Humanized GLP-1R Mouse Models

Experiment	Parameter	Vehicle Control	TERN-601 (Dose-dependent)
IPGTT	Glucose AUC	Mean ± SEM	Reduced Mean ± SEM
Blood Glucose at 15 min (mg/dL)	Mean ± SEM	Reduced Mean ± SEM	
Food Intake	Cumulative Food Intake at 24h (g)	Mean ± SEM	Reduced Mean ± SEM
Gastric Emptying	Peak Acetaminophen Concentration (µg/mL)	Mean ± SEM	Reduced Mean ± SEM
Time to Peak Acetaminophen (min)	Mean ± SEM	Increased Mean ± SEM	

Note: This table is a representative summary. Actual values will vary based on the specific experimental conditions and doses used.

Experimental Workflow



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Caption: General experimental workflow for TERN-601 evaluation in mouse models.

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